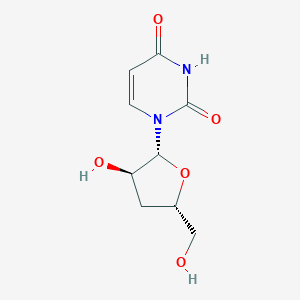
3'-Desoxiuridina
Descripción general
Descripción
Uridine, 3'-deoxy-', is a nucleoside that is found in the genetic material of all living organisms. It is a building block of RNA and DNA, and plays an important role in the formation of various proteins and enzymes. It is also found in many foods, and is known to be an essential nutrient for the human body.
Aplicaciones Científicas De Investigación
Síntesis e incorporación enzimática de trifosfatos de desoxiuridina modificados
Para ampliar la funcionalidad química de las DNAzimas y los aptámeros, se han sintetizado varios trifosfatos de desoxiuridina modificados nuevos . Un precursor importante que permite este objetivo es 5-aminometil dUTP, en el que la amina colgante sirve como un mango para una posterior funcionalización sintética . La ADN polimerasa Vent (exo-) incorpora eficientemente los cinco dUTP modificados . Todos los trifosfatos de nucleósidos fueron capaces de soportar una amplificación de PCR exponencial de doble cadena .
Farmacocinética de 3’-O-Retinoil-5-fluoro-2’-desoxiuridina (RFUdR)
3’-O-Retinoil-5-fluoro-2’-desoxiuridina (RFUdR) es un pro fármaco DAMM (doble acción, enmascaramiento mutuo) putativo para el tratamiento del cáncer . Las concentraciones de RFUdR y sus metabolitos activos posteriores a la hidrólisis, 5-fluoro-2’-desoxiuridina (FUdR) y ácido retinoico todo-trans (RA), se determinaron en plasma y tejidos seleccionados después de dosis de RFUdR a ratones portadores de tumores mamarios murinos EMT6, ya sea intravenosa en bolo (i.v.; 12,5 μmol/kg) o oral (p.o.; 13,7 μmol/kg) .
Mejora de la concentración de anticuerpos
Se ha evaluado la adición de desoxiuridina a cultivos de alimentación por lotes de líneas celulares CHO que expresan anticuerpos
Safety and Hazards
Direcciones Futuras
The future directions of “Uridine, 3’-deoxy-” research could involve exploring the full breadth of potential modifications to harness the full efficacy of mRNA drugs . The base-modified nucleoside analogs with fluorescent groups have emerged as bioorthogonal chemical probes to investigate the nucleic acid structures, activities, locations, and interactions . This could facilitate understanding of the RNA/DNA functions at the molecular level .
Propiedades
IUPAC Name |
1-[(2R,3R,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5/c12-4-5-3-6(13)8(16-5)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOXJRLADYHZRGC-SHYZEUOFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(C1O)N2C=CC(=O)NC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O[C@H]([C@@H]1O)N2C=CC(=O)NC2=O)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20220849 | |
| Record name | Uridine, 3'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7057-27-4 | |
| Record name | Uridine, 3'-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007057274 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Uridine, 3'-deoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20220849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3'-Deoxyuridine primarily acts as a chain terminator during RNA synthesis. When 3'-Deoxyuridine 5'-triphosphate is incorporated into a growing RNA strand in place of uridine 5'-triphosphate, it halts further extension of the strand due to the absence of a 3'-hydroxyl group. This property has been exploited for RNA sequencing. [] This chain termination disrupts normal RNA function and can lead to cellular toxicity. []
ANone: While the provided abstracts do not contain specific spectroscopic data, the molecular formula of 3'-Deoxyuridine is C9H12N2O5 and its molecular weight is 228.20 g/mol.
ANone: The abstracts provided primarily focus on the synthesis and biological applications of 3'-Deoxyuridine and do not offer details regarding its material compatibility or stability under various conditions.
ANone: 3'-Deoxyuridine itself is not known to possess catalytic properties. It primarily acts as a substrate analog and not as a catalyst.
A: Modifications at the 5-position of the uracil ring in 3'-Deoxyuridine can significantly affect its biological activity. For example, 5-bromo, 5-iodo, and 5-(methylamino)-2′-deoxy-uridine analogs exhibited strong antiviral activity against herpes simplex virus, while the corresponding 3'-Deoxyuridine analogs were inactive. [] This highlights the importance of the 3'-hydroxyl group for antiviral activity in these specific cases. Similarly, 5-fluoro-3'-deoxyuridine was a much less efficient substrate for a human liver tumor thymidine phosphorylase compared to 3'-Deoxyuridine itself. []
ANone: The provided abstracts don't discuss specific formulation strategies or stability data for 3'-Deoxyuridine.
ANone: The provided research papers primarily focus on the chemical and biological aspects of 3'-Deoxyuridine. Information regarding specific SHE regulations and guidelines is not discussed.
ANone: The provided abstracts do not delve into the detailed PK/PD profile of 3'-Deoxyuridine.
A: While the provided abstracts do not discuss clinical trials, research indicates that 3'-Deoxyuridine analogs can inhibit DNA primase, an enzyme involved in DNA replication, in vitro. [] This inhibition was more pronounced than the inhibition observed with DNA polymerases alpha, delta, and epsilon. Another study showed that 3'-Deoxycytidine, a derivative of 3'-Deoxyuridine, inhibited the replication of a Hepatitis C virus-like RNA template in a cell-based assay. []
ANone: The provided research papers do not mention specific resistance mechanisms to 3'-Deoxyuridine.
ANone: The provided abstracts do not discuss specific drug delivery or targeting strategies for 3'-Deoxyuridine.
ANone: The provided abstracts do not mention the use of biomarkers in relation to 3'-Deoxyuridine treatment.
A: One of the key applications of 3'-Deoxyuridine is in RNA sequencing, utilizing radioactive labeling and gel electrophoresis to determine RNA sequences. [, ] Another study employed RP HPLC to follow the hydrolytic reactions of a 3'-Deoxyuridine derivative. []
ANone: The research papers provided focus on the synthesis and biological applications of 3'-Deoxyuridine. Information regarding its environmental impact and degradation is not discussed.
ANone: The provided abstracts do not contain specific data regarding the dissolution and solubility of 3'-Deoxyuridine.
ANone: The provided research papers do not explicitly discuss the validation parameters of the analytical methods employed.
ANone: The provided abstracts do not provide details on the quality control and assurance measures related to 3'-Deoxyuridine.
ANone: The provided research papers do not delve into the immunological aspects of 3'-Deoxyuridine.
ANone: The provided abstracts do not discuss interactions between 3'-Deoxyuridine and drug transporters.
ANone: The provided abstracts do not provide information regarding the potential of 3'-Deoxyuridine to induce or inhibit drug-metabolizing enzymes.
ANone: The provided abstracts do not discuss the biocompatibility and biodegradability of 3'-Deoxyuridine in detail.
ANone: The provided abstracts do not focus on alternatives or substitutes for 3'-Deoxyuridine.
ANone: The research papers provided do not discuss specific strategies for recycling and waste management of 3'-Deoxyuridine.
ANone: The provided abstracts do not explicitly mention specific research infrastructure or resources dedicated to 3'-Deoxyuridine.
A: A historical milestone in 3'-Deoxyuridine research was its utilization in developing early RNA sequencing methods. [] This application highlighted the significance of 3'-Deoxyuridine derivatives as tools for studying RNA structure and function.
A: Research on 3'-Deoxyuridine and its derivatives spans multiple disciplines, including organic chemistry, biochemistry, molecular biology, and virology. This highlights its significance as a tool for understanding fundamental biological processes and developing potential therapeutic agents. [, , , , ] For example, knowledge from organic chemistry is applied to synthesize novel 3'-Deoxyuridine analogs with improved properties. These analogs are then studied in biochemical and cell-based assays to evaluate their activity against viral targets or their interactions with specific enzymes involved in DNA and RNA synthesis.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




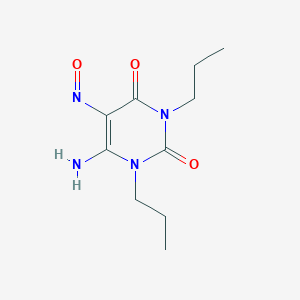
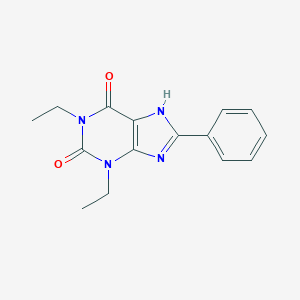

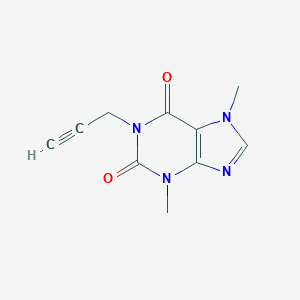
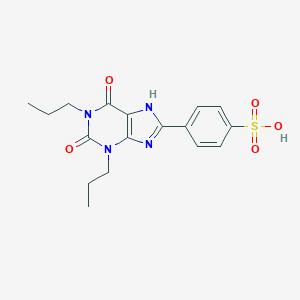

![(2R)-2-{[(2R,3R,4S,5S,6R)-3-amino-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanoic acid](/img/structure/B14065.png)

![Dibenz[a,h]acridine](/img/structure/B14076.png)
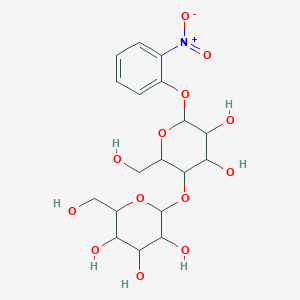
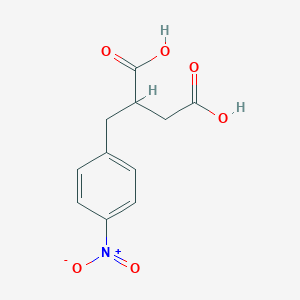
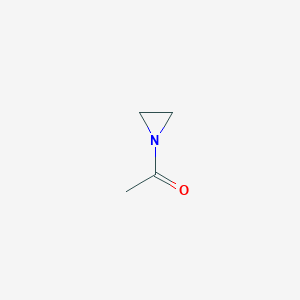
![cyclohexanamine;[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14085.png)